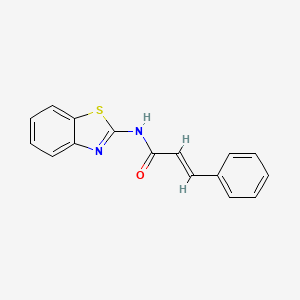![molecular formula C19H24N4O2S B5524837 1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5524837.png)
1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide” is a chemical compound with potential biological activity . It is known by the registry number ZINC000091536220 .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered heterocyclic compound that contains both sulfur and nitrogen . The compound also contains a piperidinecarboxamide group and a pyridinylmethyl group .Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
This compound is synthesized through various chemical reactions involving piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, showcasing its versatility in chemical synthesis. The synthesis process involves cyclization, treatment with phenyl isothiocyanate, and reactions with hydrazonoyl chlorides, leading to compounds with significant anti-arrhythmic activity (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Antimicrobial and Antituberculosis Activity
A variant of this compound, through molecular hybridization, has shown promise as a novel Mycobacterium tuberculosis GyrB inhibitor. The compound's design and synthesis from aryl thioamides illustrate its potential in combating tuberculosis, demonstrating significant activity in vitro assays against Mycobacterium smegmatis and Mycobacterium tuberculosis, without showing cytotoxicity at tested concentrations (Jeankumar et al., 2013).
Antiviral and Fungicidal Applications
The structural characterization and synthesis of similar compounds have indicated good fungicidal and antiviral activities, particularly against tobacco mosaic virus. The presence of specific structural features contributes to their biological activity, offering a pathway to developing antiviral and fungicidal agents (Li et al., 2015).
Cancer Research
In the context of cancer research, benzothiazolopyridine compounds have been synthesized and evaluated for their interactions with estrogen and progesterone receptors, which are vital in breast cancer's progression. The compounds were subjected to molecular docking studies to predict their activity against these receptors, showing favorable interactions. This suggests potential applications in cancer treatment by modulating receptor activity (Shirani et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-propyl-1,3-thiazole-4-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-2-5-17-22-16(13-26-17)19(25)23-10-7-14(8-11-23)18(24)21-12-15-6-3-4-9-20-15/h3-4,6,9,13-14H,2,5,7-8,10-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGGKVZNKOMJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,7-trimethyl-8-[(2-pyridinylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5524758.png)
![2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5524765.png)

![2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B5524773.png)

![N-methyl-4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524791.png)
![4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5524804.png)
![1-(4-methylphenyl)-4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-2-piperazinone](/img/structure/B5524805.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5524818.png)
![3-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5524826.png)


